molecular formula C11H15ClN2O2 B6277982 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride CAS No. 2763754-88-5

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride

Cat. No.: B6277982
CAS No.: 2763754-88-5
M. Wt: 242.7
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Description

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of the aminoethyl group: This step usually involves nucleophilic substitution reactions.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to act as a blocker of NMDA receptors and voltage-gated calcium channels, which are crucial in neuroprotection . The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but lacks the aminoethyl group.

    MK-801: A well-known NMDA receptor antagonist with a different chemical structure but similar biological activity.

Uniqueness

4-(2-aminoethyl)-4-azatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione hydrochloride is unique due to its specific tricyclic structure combined with the aminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

2763754-88-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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